molecular formula C7H17NO3Si B8546358 (1,1-Dimethyl-2-nitro-ethoxy)-trimethyl-silane CAS No. 55816-65-4

(1,1-Dimethyl-2-nitro-ethoxy)-trimethyl-silane

Cat. No.: B8546358
CAS No.: 55816-65-4
M. Wt: 191.30 g/mol
InChI Key: XFMVJXSNKUYCHF-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-2-nitro-ethoxy)-trimethyl-silane is a useful research compound. Its molecular formula is C7H17NO3Si and its molecular weight is 191.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

55816-65-4

Molecular Formula

C7H17NO3Si

Molecular Weight

191.30 g/mol

IUPAC Name

trimethyl-(2-methyl-1-nitropropan-2-yl)oxysilane

InChI

InChI=1S/C7H17NO3Si/c1-7(2,6-8(9)10)11-12(3,4)5/h6H2,1-5H3

InChI Key

XFMVJXSNKUYCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[N+](=O)[O-])O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of nitromethane (100 g, 1.64 mmol) and acetone (5 mL), add a catalytic amount of tetramethylguanidine. Using a syringe pump, add acetone (115 mL, 1.64 mmol) over a period of 72 h. to the stirred solution at RT. In a separate flask, combine chlorotrimethylsilane (206 mL, 1.64 mmol) and imidazole (123 g, 1.8 mmol) at 0° C. Transfer the nitromethane/acetone solution into the trimethylsilyl-imidazole mixture and allow the resulting mixture to stir 18 h at RT. Then cool the reaction to 0° C., dilute with cold ether (450 mL) and wash with cold 1N HCl (200 mL×2). Wash the organic layer with brine (300 mL). Carefully concentrate the crude material in vacuo without heating. Purify by distillation to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 4.20 (s, 2H), 1.28 (s, 6H), 0.01 (s, 9H).
Quantity
100 g
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0 (± 1) mol
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reactant
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5 mL
Type
solvent
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206 mL
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reactant
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123 g
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0 (± 1) mol
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reactant
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450 mL
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nitromethane acetone
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0 (± 1) mol
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solvent
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115 mL
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solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

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[SiH3]c1ncc[nH]1
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Synthesis routes and methods III

Procedure details

To a solution of nitromethane (100 g, 1.64 mmol) and acetone (5 mL), add a catalytic amount of tetramethylguanidine. Using a syringe pump, add acetone (115 mL, 1.64 mmol) over a period of 72 hours to the stirred solution at RT. Separately, combine chlorotrimethylsilane (206 mL, 1.64 mmol) and imidazole (123 g, 1.8 mmol) at 0° C. Transfer the nitromethane/acetone mixture into the silyl-imidazole mixture and allow this new solution to stir 18 hours at RT. Then cool the reaction to 0° C., dilute with cold ether (450 mL) and wash with cold 1N HCl (200 mL×2). Wash the organic layer with brine (300 mL). Carefully concentrate the crude material in vacuo without heating. Purify by distillation to provide the title compound. Rt=3.85 (GC Initial Temp 100° C.(5 min), 20°/min, Final Temp 180° C. (5 min)).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
206 mL
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reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Name
silyl-imidazole
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 mL
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reactant
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Name
nitromethane acetone
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0 (± 1) mol
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solvent
Reaction Step Six
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115 mL
Type
solvent
Reaction Step Seven

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